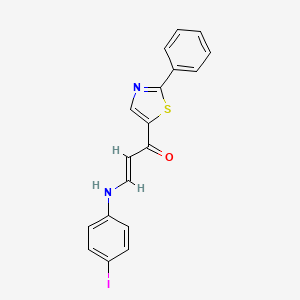

3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one

Description

Properties

IUPAC Name |

(E)-3-(4-iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13IN2OS/c19-14-6-8-15(9-7-14)20-11-10-16(22)17-12-21-18(23-17)13-4-2-1-3-5-13/h1-12,20H/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDDUILOTWHCFG-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C=CNC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)/C=C/NC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13IN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Propenone Linker: The propenone linker can be formed through an aldol condensation reaction between an aromatic aldehyde and a ketone.

Introduction of the Iodoaniline Group: The iodoaniline group can be introduced through a nucleophilic substitution reaction, where aniline reacts with iodine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can be done by using advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

Substitution: The iodoaniline group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Aniline or thiol in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Corresponding oxides of the compound.

Reduction: Corresponding reduced products with hydrogenated bonds.

Substitution: Substituted products with new functional groups replacing the iodine atom.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including 3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one, exhibit significant anticancer properties. A study highlighted the compound's potential as a cytotoxic agent against various cancer cell lines. The mechanism of action is believed to involve the inhibition of cancer cell proliferation and induction of apoptosis, making it a candidate for further development as an anticancer drug .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Thiazole derivatives are known for their broad-spectrum antibacterial and antifungal effects. Preliminary studies suggest that 3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one may inhibit the growth of pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa . This property positions it as a potential lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. The thiazole ring is often associated with anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation .

Molecular Modeling Studies

Molecular modeling studies have been conducted to understand the interactions between 3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one and biological targets at the molecular level. These studies provide insights into how modifications to the compound's structure can enhance its biological activity and selectivity .

Pharmacological Studies

Pharmacological investigations have revealed that this compound can modulate various biological pathways, making it useful for studying disease mechanisms. Its ability to interact with specific receptors involved in cell signaling pathways opens avenues for research into targeted therapies .

Synthesis of Novel Materials

The unique properties of thiazole derivatives allow them to be incorporated into novel materials with specific functionalities. Research is ongoing into using 3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one in the synthesis of organic semiconductors and photovoltaic materials due to its electronic properties .

Nanotechnology Applications

There is potential for this compound to be used in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various biomolecules may enhance the efficacy of therapeutic agents by improving their solubility and bioavailability .

Mechanism of Action

The mechanism of action of 3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

Modulating Receptor Activity: Interacting with cell surface receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Chalcone derivatives are classified based on substitutions on rings A and B. Below is a comparative analysis of key analogues:

Structure–Activity Relationship (SAR) Insights

- Electronegative Substitutions: The para-iodo group in the target compound likely enhances activity compared to non-halogenated analogues (e.g., CAS 1164554-55-5 in ). This aligns with trends in cluster 6 chalcones (), where bromine (para-Br in 2j) and fluorine (para-F in 2j) substitutions correlate with lower IC50 values (4.703 μM) compared to methoxy groups (e.g., 2p: IC50 = 70.79 μM) . Replacement of iodine with less electronegative groups (e.g., methoxy in 2n/2p) reduces potency, suggesting halogens optimize electron-deficient regions for target binding .

- Thiazole Modifications: The 2-phenyl-1,3-thiazole moiety in the target compound is shared with compounds in (e.g., 3n), which showed notable antifungal activity against Aspergillus niger. The phenyl group may enhance hydrophobic interactions in binding pockets .

- Piperazine vs. Non-Piperazine Chalcones: Unlike piperazine-substituted chalcones (cluster 12 in ), the target compound lacks a piperazine group. Non-piperazine chalcones (clusters 5–6) exhibit variable activities, with cardamonin (cluster 5) being the most potent (IC50 = 4.35 μM) due to hydroxyl groups on ring A .

Biological Activity

The compound 3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one , with the CAS number 338414-57-6 , is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 432.28 g/mol .

Structural Characteristics

The compound features a thiazole ring, which is known for its biological activity, particularly in pharmaceuticals. The presence of iodine in the aniline moiety may enhance its interaction with biological targets, potentially influencing its pharmacokinetic properties.

Anticancer Properties

Recent studies have indicated that compounds similar to 3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one exhibit significant anticancer activity. For instance, derivatives of thiazole have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that thiazole derivatives could induce apoptosis in human cancer cells by activating caspases and modulating Bcl-2 family proteins .

Antimicrobial Activity

Thiazole-containing compounds have also shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of bacteria and fungi, suggesting their potential use as antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes implicated in disease pathways. For example, compounds with similar structures have been found to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . This suggests that 3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one may possess anti-inflammatory properties.

Table of Biological Activities

Case Study: Anticancer Activity

In a notable study published in Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and tested their efficacy against several cancer cell lines, including breast and colon cancer. The results indicated that compounds with iodine substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The study concluded that the incorporation of iodine could be pivotal in increasing the biological activity of these compounds .

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiazole derivatives revealed that several compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted that the presence of electron-withdrawing groups like iodine plays a crucial role in enhancing antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one, and how can reaction conditions be optimized for high yield?

- Methodology : Multi-step synthesis typically involves (i) formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones, (ii) introduction of the 4-iodoanilino group via nucleophilic substitution, and (iii) propenone linkage through Claisen-Schmidt condensation.

- Optimization : Control reaction temperature (e.g., 60–80°C for condensation), use anhydrous solvents (e.g., DMF or THF), and employ catalysts like piperidine for keto-enol tautomerism. Purity is monitored via TLC and HPLC .

Q. Which analytical techniques are critical for characterizing this compound, and what structural features require special attention?

- Techniques :

- NMR : Confirm regiochemistry of the thiazole ring and propenone linkage (δ 7.5–8.5 ppm for aromatic protons; δ 6.0–7.0 ppm for α,β-unsaturated ketone).

- FT-IR : Identify C=O stretching (~1650 cm⁻¹) and C=N/C-S vibrations (~1550 cm⁻¹).

- HPLC-MS : Verify molecular ion peaks (expected [M+H⁺] ~423 g/mol) and purity (>95%) .

Q. How is the compound screened for preliminary biological activity, and what assays are suitable for its pharmacological profiling?

- Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Anti-inflammatory : COX-2 inhibition via ELISA.

- Key Parameters : IC₅₀ values, dose-response curves, and comparison to reference drugs (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) are used to predict the compound’s reactivity and target interactions?

- DFT : Optimize geometry at B3LYP/6-31G* level; calculate frontier orbitals (HOMO-LUMO gap) to assess electrophilicity.

- Docking : Use AutoDock Vina to model binding to targets (e.g., EGFR kinase). Focus on π-π stacking (thiazole-phenyl) and halogen bonding (iodine) .

- Example Data :

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR Kinase | -9.2 | Iodoanilino-H-bond, Thiazole-π stacking |

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data among analogs?

- Method : Synthesize derivatives with varied substituents (e.g., replacing iodine with bromine, altering thiazole phenyl groups). Compare IC₅₀ values and logP to correlate hydrophobicity with activity.

- Case Study : A 4-bromo analog showed reduced cytotoxicity (IC₅₀ > 50 µM vs. 12 µM for iodo), highlighting iodine’s role in target binding .

Q. What strategies address inconsistencies in spectral data interpretation (e.g., overlapping NMR signals)?

- Solutions :

- 2D NMR (COSY, HSQC) : Resolve aromatic proton coupling.

- Deuterated Solvents : Use DMSO-d₆ to sharpen peaks.

- Dynamic NMR : Study tautomerism in propenone moiety under variable temperature .

Q. How does the compound’s stability under varying pH and temperature conditions impact its experimental applications?

- Stability Tests :

- pH 2–9 : Monitor degradation via HPLC (retention time shifts).

- Thermal Stability : TGA/DSC to identify decomposition points (>200°C for crystalline form).

- Recommendations : Store at -20°C in dark (iodine sensitivity) and use fresh DMSO solutions .

Q. What synthetic routes enable the introduction of isotopically labeled groups (e.g., ¹³C, ²H) for mechanistic studies?

- Labeling Strategies :

- ¹³C-Propenone : Use labeled acetophenone in Claisen-Schmidt step.

- Deuterated Anilino : Pd/C-catalyzed H-D exchange in D₂O .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.